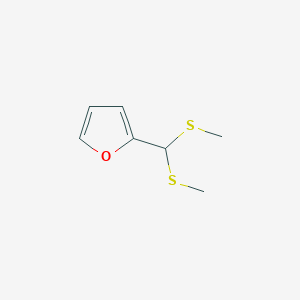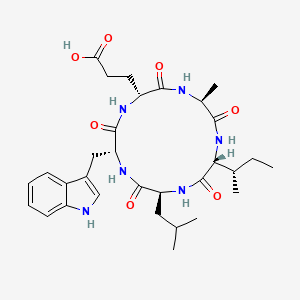
Bis-(benzyltrimethylammonium)hexachloroplatinate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-(benzyltrimethylammonium)hexachloroplatinate(2-): is a chemical compound with the formula C20H32Cl6N2Pt . It is an organometallic compound that contains platinum, and it is known for its unique properties and applications in various fields, including catalysis and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of bis-(benzyltrimethylammonium)hexachloroplatinate(2-) typically involves the reaction of benzyltrimethylammonium chloride with hexachloroplatinic acid . The reaction is carried out in an aqueous solution, and the product is precipitated out as a yellow crystalline solid .
Industrial Production Methods: In industrial settings, the compound is produced by reacting benzyltrimethylammonium chloride with hexachloroplatinic acid under controlled conditions to ensure high purity and yield. The reaction is typically conducted in large reactors with precise temperature and pH control .
Chemical Reactions Analysis
Types of Reactions: Bis-(benzyltrimethylammonium)hexachloroplatinate(2-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different platinum complexes.
Reduction: It can be reduced to form lower oxidation state platinum compounds.
Substitution: The chloride ligands in the compound can be substituted with other ligands, leading to the formation of new platinum complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Ligands such as phosphines and amines are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various platinum complexes with different ligands, which have distinct properties and applications .
Scientific Research Applications
Chemistry: In chemistry, bis-(benzyltrimethylammonium)hexachloroplatinate(2-) is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions .
Biology: The compound has been studied for its potential biological activities, including its ability to interact with biological molecules and its potential use in drug delivery systems .
Medicine: In medicine, the compound is being researched for its potential anticancer properties. It has shown promise in inhibiting the growth of certain cancer cells in vitro .
Industry: In industrial applications, bis-(benzyltrimethylammonium)hexachloroplatinate(2-) is used in the production of fine chemicals and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism by which bis-(benzyltrimethylammonium)hexachloroplatinate(2-) exerts its effects involves its interaction with molecular targets such as DNA and proteins . The compound can form complexes with these molecules, leading to changes in their structure and function. This interaction is believed to be responsible for its potential anticancer activity, as it can inhibit the replication of cancer cells .
Comparison with Similar Compounds
- Bis-(trimethylbenzylammonium)hexachloroplatinate(IV)
- Trimethylbenzylammoniumhexachloroplatinate(IV)
- Platinum trimethylbenzylammonium chloride
Comparison: Bis-(benzyltrimethylammonium)hexachloroplatinate(2-) is unique due to its specific structure and the presence of benzyltrimethylammonium groups. This gives it distinct properties compared to other similar compounds, such as enhanced solubility in organic solvents and specific catalytic activities .
Properties
Molecular Formula |
C20H32Cl6N2Pt |
|---|---|
Molecular Weight |
708.3 g/mol |
IUPAC Name |
benzyl(trimethyl)azanium;hexachloroplatinum(2-) |
InChI |
InChI=1S/2C10H16N.6ClH.Pt/c2*1-11(2,3)9-10-7-5-4-6-8-10;;;;;;;/h2*4-8H,9H2,1-3H3;6*1H;/q2*+1;;;;;;;+4/p-6 |
InChI Key |
YUGJAYQQUPGLGU-UHFFFAOYSA-H |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1.C[N+](C)(C)CC1=CC=CC=C1.Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


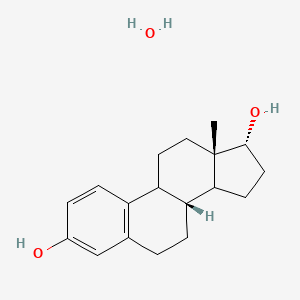
![(5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-(4-methoxyphenyl)imino-3-methyl-1,3-thiazolidin-4-one](/img/structure/B13822481.png)
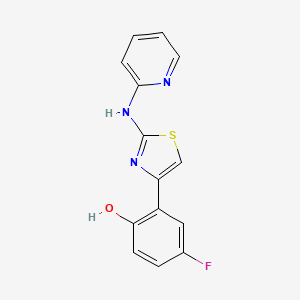
![(3aR,8aR)-4,4,8,8-Tetrakis[3,5-bis(1-methylethyl)phenyl]tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B13822489.png)

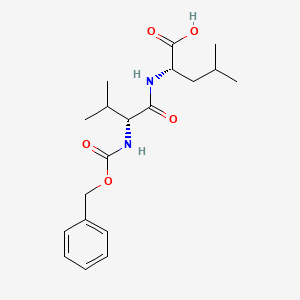

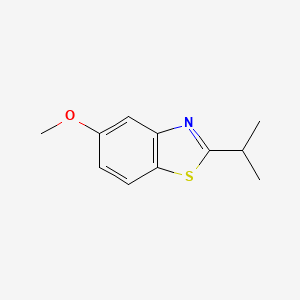

![2,6,17,20,23-pentaoxapentacyclo[22.8.0.07,16.09,14.026,31]dotriacontane](/img/structure/B13822537.png)
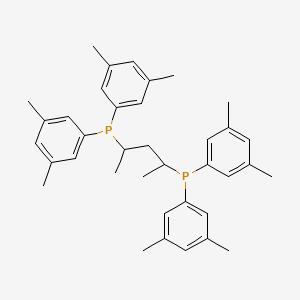
![5-Azatricyclo[5.1.0.0~2,4~]octa-1,4,6-triene](/img/structure/B13822558.png)
